(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
Overview
Description
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H9BClNO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chloro and a methylcarbamoyl group.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that boronic acids play a crucial role in the suzuki–miyaura cross-coupling reactions, which are integral to various synthetic strategies in medicinal chemistry and materials science .
Result of Action
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it plays a role in the formation of carbon–carbon bonds, which are fundamental to organic synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid. For instance, the compound is hygroscopic and should be stored in a dry, sealed place . Furthermore, the compound’s reactivity in Suzuki–Miyaura cross-coupling reactions can be influenced by various factors, including the choice of catalyst, base, and solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-nitrophenylboronic acid.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Carbamoylation: The amine group is then reacted with methyl isocyanate to form the methylcarbamoyl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the starting materials.
Catalytic Reduction: Use of efficient catalytic systems for the reduction step.
Automated Processes: Implementation of automated systems for the carbamoylation step to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Substituted Phenylboronic Acids: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine residues in proteases.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chloro and methylcarbamoyl groups, making it less specific in certain reactions.
4-Methoxycarbonylphenylboronic Acid: Contains a methoxycarbonyl group instead of a methylcarbamoyl group, affecting its reactivity and applications.
3-Chloro-4-methylphenylboronic Acid: Similar structure but lacks the carbamoyl group, leading to different chemical properties and reactivity.
Uniqueness
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is unique due to the presence of both chloro and methylcarbamoyl groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable compound in organic synthesis and scientific research.
Properties
IUPAC Name |
[3-chloro-4-(methylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPDTEGKPHZNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657218 | |
Record name | [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-39-8 | |
Record name | [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-(N-methylcarbamoyl)benzeneboronic acid 95% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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